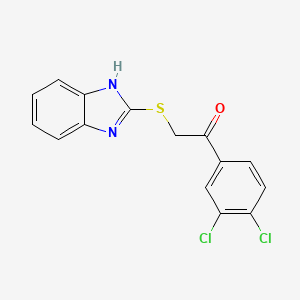
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one (DBDS) is a novel heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. DBDS has been found to possess several interesting properties, such as strong antioxidant activity and anti-inflammatory effects. In addition, its unique structure allows for the synthesis of a variety of derivatives with various biological activities.
科学研究应用
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to possess strong antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of oxidative stress-related diseases. In addition, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases. Furthermore, its unique structure allows for the synthesis of a variety of derivatives with various biological activities.
作用机制
Target of Action
CHEMBL342535, also known as 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one, is a bioactive compound with drug-like properties . The primary target of this compound is the Glucagon receptor in Homo sapiens . The Glucagon receptor plays a crucial role in glucose metabolism and homeostasis.
Mode of Action
It is known that it has both estrogenic and anti-estrogenic properties . This suggests that it may interact with its targets in a complex manner, potentially leading to a variety of biochemical changes depending on the specific context and environment.
Biochemical Pathways
It is likely that its interaction with the glucagon receptor influences several metabolic pathways, particularly those related to glucose metabolism
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.
Result of Action
Given its interaction with the Glucagon receptor, it is likely to influence glucose metabolism at the cellular level
实验室实验的优点和局限性
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one is relatively simple and can be performed in a laboratory setting. However, the reaction can be sensitive to the presence of certain impurities and requires careful monitoring. In addition, the reaction can be slow and the yields can be low. Furthermore, the compound is unstable in the presence of light and air and must be stored in a dark, airtight container.
未来方向
The potential applications of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one are still being explored. Future research could focus on the development of derivatives of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one with improved pharmacological properties, such as increased solubility or increased bioavailability. In addition, further research could focus on the development of new methods for the synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one and its derivatives. Finally, further research could focus on the development of new drugs based on 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one and its derivatives for the treatment of oxidative stress-related diseases and inflammatory diseases.
合成方法
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one can be synthesized by a variety of methods. The most common method is the condensation of 3,4-dichlorophenyl-1-ethanone with 1H-1,3-benzodiazole-2-thiol. This reaction can be catalyzed by a variety of catalysts, such as p-toluenesulfonic acid, zinc chloride, and sodium acetate. The reaction usually takes place at room temperature and produces 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one in high yields.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHTVPPOGULNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6512976.png)
![N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenoxyacetamide](/img/structure/B6512983.png)
![1-(pyrrolidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6513007.png)
![N-(3-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6513011.png)
![N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6513017.png)
![N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6513023.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6513031.png)
![5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B6513038.png)
![(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6513055.png)
![3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6513060.png)
![3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6513065.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide](/img/structure/B6513067.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513076.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513078.png)